

Structure-Activity Relationship of Bisandrographolide C Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Bisandrographolide C*

Cat. No.: *B12852885*

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Executive Summary

Bisandrographolide C, a diterpenoid dimer isolated from *Andrographis paniculata*, has garnered interest for its biological activities, including the activation of TRPV1 and TRPV3 channels and potential cardioprotective effects.[1] Furthermore, it has been identified as a component of *A. paniculata* extract that may contribute to its anti-metastatic properties in esophageal cancer by binding to and suppressing CD81.[2][3] However, a comprehensive structure-activity relationship (SAR) study specifically for **Bisandrographolide C** and its analogs is not yet available in the public domain.

This guide provides a comparative analysis of the SAR of andrographolide, a structurally related precursor and the major bioactive component of *A. paniculata*. The extensive research on andrographolide analogs offers valuable insights into the chemical modifications that influence cytotoxic and anti-inflammatory activities. This information can serve as a foundational reference for the rational design and synthesis of novel **Bisandrographolide C** derivatives with enhanced therapeutic potential.

Comparative Analysis of Andrographolide Analogs

The chemical structure of andrographolide features several modifiable positions, including the hydroxyl groups at C-3, C-14, and C-19, and the α,β -unsaturated γ -butyrolactone ring, which are crucial for its biological activity.^{[4][5][6][7][8][9][10]} Modifications at these sites have led to the development of numerous analogs with altered potency and selectivity.

Cytotoxic Activity

The cytotoxicity of andrographolide analogs has been extensively evaluated in various cancer cell lines. The α,β -unsaturated γ -lactone moiety is a key pharmacophore, acting as a Michael acceptor.^[4] Modifications at other positions can significantly modulate this activity.

Table 1: Cytotoxic Activity of Andrographolide Analogs

Compound/Analog	Modification	Cell Line(s)	IC50 (μ M)	Reference(s)
Andrographolide	Parent Compound	MCF-7, HCT-116	Moderate Activity	^[11]
3,19-(2-chlorobenzylidene)andrographolide	C-3, C-19 protection	NCI-60 panel	Potent Activity	^[11]
12-Aryl amino-14-deoxy-andrographolide	C-12 substitution	NCI-60 panel	Potent Activity	^[5]
12-Benzyl amino-14-deoxy-andrographolide	C-12 substitution	Various	Broad-range Activity	^[5]
8,17-Epoxy andrographolide ester derivatives	Esterification of 8,17-epoxy analog	Various	Improved Activity	^{[6][10]}

Note: This table is a summary of representative data. For detailed IC50 values across multiple cell lines, please refer to the cited literature.

Anti-inflammatory Activity

Andrographolide and its derivatives exert anti-inflammatory effects primarily through the inhibition of the NF- κ B signaling pathway.^[4] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF- α and IL-6.

Table 2: Anti-inflammatory Activity of Andrographolide Analogs

Compound/Analog	Assay	Model System	Key Findings	Reference(s)
Andrographolide	NO Production	LPS-stimulated RAW 264.7 cells	Inhibition of NO release	[12]
Andrographolide Derivatives (AL-2, AL-3, AL-4)	NO Production	LPS-stimulated RAW 264.7 cells	Inhibition of NO release, increased cell viability	[12]
Andrographolide	COX-2 Inhibition	In silico and in vitro	Potent COX-2 inhibitor	[13]
Andrographolide	Cytokine Release (TNF- α , IL-6)	LPS-stimulated macrophages	Inhibition of cytokine production	

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the evaluation of novel compounds.

Cytotoxicity Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.^{[14][15][16][17][18]}

- Cell Plating: Seed cells in 96-well plates at an optimal density and incubate for 24 hours.

- **Compound Treatment:** Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48 hours).
- **Cell Fixation:** Gently add 50 μ L of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
- **Washing:** Wash the plates five times with distilled water and allow them to air dry.
- **Staining:** Add 100 μ L of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- **Destaining:** Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
- **Solubilization:** Air dry the plates and add 200 μ L of 10 mM Tris base solution to each well.
- **Absorbance Measurement:** Read the absorbance at 515 nm using a microplate reader.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.^{[19][20][21][22]}

- **Cell Plating:** Plate cells in 96-well plates and allow them to adhere overnight.
- **Compound Exposure:** Treat cells with the desired concentrations of compounds for the desired exposure time.
- **MTT Addition:** Add 20 μ L of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a wavelength of 590 nm.

Anti-inflammatory Assays

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.^{[23][24][25][26][27]}

- Cell Culture and Treatment: Plate RAW 264.7 macrophages and stimulate with lipopolysaccharide (LPS) in the presence or absence of test compounds for 24 hours.
- Sample Collection: Collect the cell culture supernatant.
- Griess Reaction: Mix 100 μ L of supernatant with 100 μ L of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- Incubation: Incubate the mixture at room temperature for 10 minutes.
- Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of cytokines such as TNF- α and IL-6 in cell culture supernatants.[\[3\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

- Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
- Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
- Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours.
- Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour.
- Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
- Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until color develops.
- Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Absorbance Reading: Read the absorbance at 450 nm.

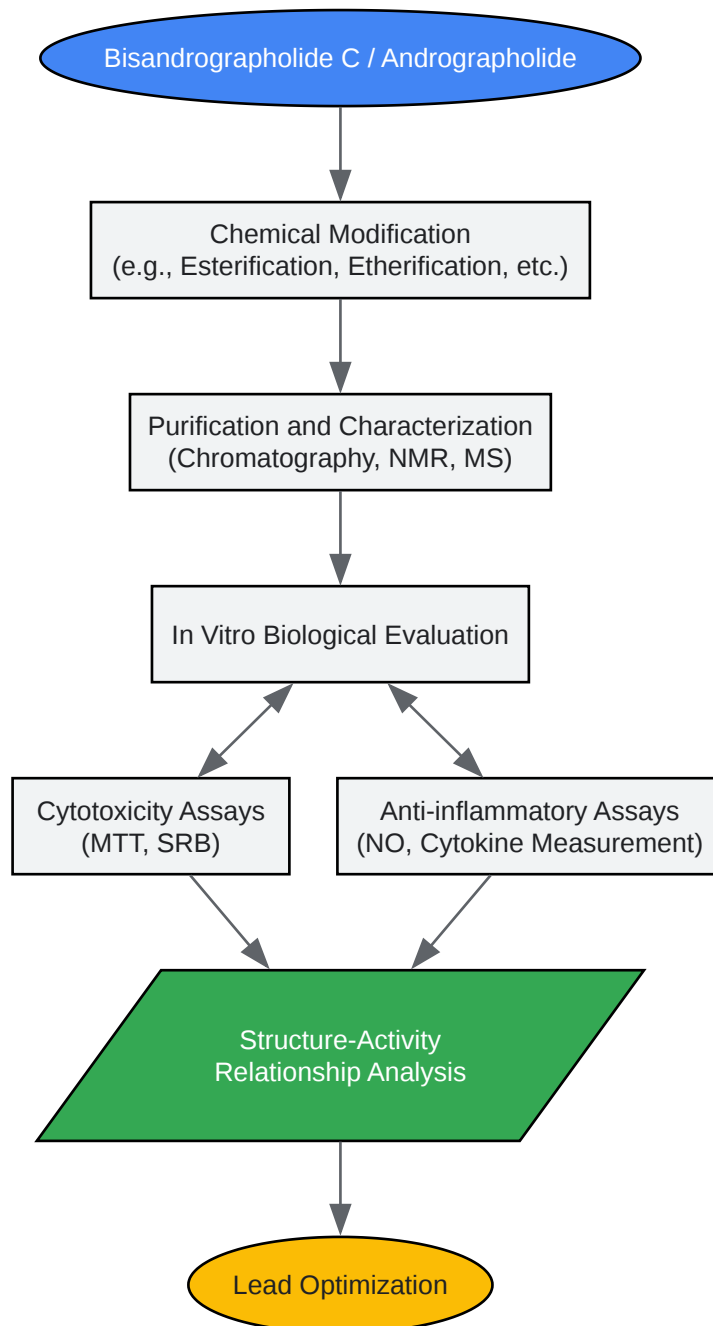
Visualizations

Chemical Structure and Modification Sites

Caption: Core structure of andrographolide highlighting key sites for chemical modification.

Experimental Workflow

Figure 2. General Workflow for Synthesis and Evaluation of Analogs

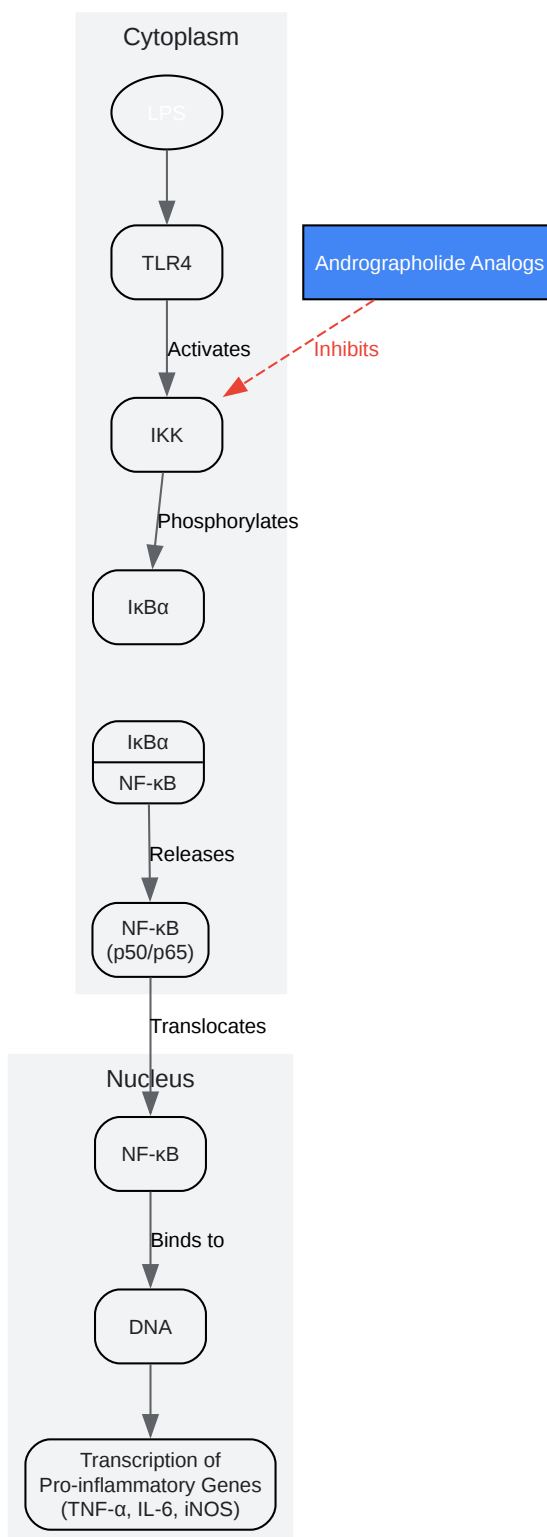


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Caption: A generalized workflow for the synthesis and biological screening of novel analogs.

NF- κ B Signaling Pathway

Figure 3. Simplified NF- κ B Signaling Pathway



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Caption: Simplified diagram of the NF- κ B signaling pathway, a key target for anti-inflammatory action.

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